1,3-Indandione, 2-propionyl-
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Overview
Description
1,3-Indandione, 2-propionyl-: is an organic compound with the molecular formula C12H10O3. It is a derivative of 1,3-indandione, which is a β-diketone with an indane structural nucleus. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Indandione, 2-propionyl- can be synthesized through several methods. One common method involves the Claisen condensation of ethyl acetate and dimethyl phthalate, followed by decarboxylation of the resulting sodium salt of 2-ethoxycarbonyl-1,3-indandione . Another method includes the Knoevenagel reaction of malononitrile with 1,3-indandione in ethanol using sodium acetate or piperidine as bases .
Industrial Production Methods: In industrial settings, the production of 1,3-indandione derivatives often involves large-scale reactions in reactors. For example, diethyl malonate and diethyl phthalate can be reacted in the presence of a base like sodium ethoxide, followed by purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Indandione, 2-propionyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or methylene derivatives.
Substitution: Various substituted indandione derivatives.
Scientific Research Applications
1,3-Indandione, 2-propionyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-propionyl- involves its interaction with various molecular targets. For example, in its role as an anticoagulant, it inhibits the vitamin K-mediated gamma-carboxylation of precursor proteins, preventing the formation of active procoagulation factors II, VII, IX, and X . This inhibition reduces the prothrombin activity of the blood, thereby exerting its anticoagulant effect.
Comparison with Similar Compounds
1,3-Indandione: The parent compound, known for its use as a building block in organic synthesis.
Anisindione: A synthetic anticoagulant with a similar mechanism of action.
Uniqueness: 1,3-Indandione, 2-propionyl- stands out due to its specific structural modifications, which enhance its reactivity and versatility in various chemical reactions. Its unique properties make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
2740-25-2 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-propanoylindene-1,3-dione |
InChI |
InChI=1S/C12H10O3/c1-2-9(13)10-11(14)7-5-3-4-6-8(7)12(10)15/h3-6,10H,2H2,1H3 |
InChI Key |
KNOZCKSSLOTBPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1C(=O)C2=CC=CC=C2C1=O |
Origin of Product |
United States |
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